Butyl phosphorodichloridate
Overview
Description
Butyl phosphorodichloridate is an organophosphorus compound with the molecular formula C₄H₉Cl₂O₂P. It is a colorless liquid that is primarily used as an intermediate in the synthesis of various chemicals. This compound is known for its reactivity due to the presence of phosphorus-chlorine bonds, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl phosphorodichloridate can be synthesized through the reaction of n-butyl alcohol with phosphorus trichloride and oxygen. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The general reaction is as follows:
PCl3+C4H9OH+O2→C4H9PCl2O2+HCl
This reaction requires careful handling of reagents and control of temperature to avoid side reactions and ensure high yield.
Industrial Production Methods
In industrial settings, the production of n-butylphosphorodichloridate involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method allows for efficient production and minimizes the risk of side reactions. The use of catalysts and optimized reaction conditions further enhances the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Butyl phosphorodichloridate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in n-butylphosphorodichloridate can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, n-butylphosphorodichloridate hydrolyzes to form n-butylphosphoric acid and hydrochloric acid.
Oxidation and Reduction: The compound can undergo oxidation to form phosphates or reduction to form phosphines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., ethanethiol). The reactions are typically carried out in an inert solvent such as dichloromethane at room temperature.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide can be used for oxidation, while reducing agents like lithium aluminum hydride are used for reduction.
Major Products Formed
Nucleophilic Substitution: Produces substituted phosphorodichloridates.
Hydrolysis: Produces n-butylphosphoric acid and hydrochloric acid.
Oxidation: Produces phosphates.
Reduction: Produces phosphines.
Scientific Research Applications
Butyl phosphorodichloridate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds, which are important in the development of pesticides, flame retardants, and plasticizers.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of n-butylphosphorodichloridate involves its reactivity with nucleophiles due to the presence of electrophilic phosphorus-chlorine bonds. This reactivity allows it to modify various substrates, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Butyl phosphorodichloridate: C₄H₉Cl₂O₂P
n-Butylphosphoromonochloridate: C₄H₉ClO₂P
n-Butylphosphorotrichloridate: C₄H₉Cl₃O₂P
Uniqueness
This compound is unique due to its specific reactivity profile, which allows for selective nucleophilic substitution reactions. Its intermediate chlorine content makes it more reactive than n-butylphosphoromonochloridate but less reactive than n-butylphosphorotrichloridate, providing a balance that is useful in various synthetic applications.
Properties
CAS No. |
1498-52-8 |
---|---|
Molecular Formula |
C4H9Cl2O2P |
Molecular Weight |
190.99 g/mol |
IUPAC Name |
1-dichlorophosphoryloxybutane |
InChI |
InChI=1S/C4H9Cl2O2P/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3 |
InChI Key |
RNXHHJQBVBRJMB-UHFFFAOYSA-N |
SMILES |
CCCCOP(=O)(Cl)Cl |
Canonical SMILES |
CCCCOP(=O)(Cl)Cl |
1498-52-8 | |
Origin of Product |
United States |
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